N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide

Epigenetics PCAF bromodomain Histone acetyltransferase

N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide (CAS: 1396808-67-5) is a synthetic small-molecule thiadiazole derivative with a molecular formula of C16H19BrN4OS and a molecular weight of 395.32 g/mol. This compound belongs to the 1,3,4-thiadiazole class, a privileged pharmacophore in anticancer drug discovery owing to its bioisosteric relationship with pyrimidine and its ability to interfere with DNA replication processes.

Molecular Formula C16H19BrN4OS
Molecular Weight 395.32
CAS No. 1396808-67-5
Cat. No. B2732902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide
CAS1396808-67-5
Molecular FormulaC16H19BrN4OS
Molecular Weight395.32
Structural Identifiers
SMILESCC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C16H19BrN4OS/c1-11-19-20-16(23-11)12-6-8-21(9-7-12)10-15(22)18-14-4-2-13(17)3-5-14/h2-5,12H,6-10H2,1H3,(H,18,22)
InChIKeyXYCISGSLAIHRTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide: A Multi-Target Thiadiazole Derivative for Preclinical Research Procurement


N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide (CAS: 1396808-67-5) is a synthetic small-molecule thiadiazole derivative with a molecular formula of C16H19BrN4OS and a molecular weight of 395.32 g/mol . This compound belongs to the 1,3,4-thiadiazole class, a privileged pharmacophore in anticancer drug discovery owing to its bioisosteric relationship with pyrimidine and its ability to interfere with DNA replication processes [1]. The compound incorporates a 4-bromophenyl group, a 5-methyl-1,3,4-thiadiazole ring, and a piperidine-linked acetamide scaffold, placing it within a family of acyl piperidine amides that have demonstrated the ability to lower cellular BCR-ABL1 kinase activity via a non-catalytic modulation mechanism [2].

Why Generic Substitution Fails for N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide in Targeted Research Programs


The 1,3,4-thiadiazole chemotype is characterized by extreme pharmacological sensitivity to substituent modifications, where even minor changes to the aryl group or piperidine linker can redirect target engagement from one protein–protein interaction axis to another [1]. Specifically, the 4-bromophenyl moiety at the acetamide terminus and the 5-methyl substitution on the thiadiazole ring are critical determinants of the compound's binding modality, distinguishing it from close analogs that lack the bromine atom at the para position or bear alternative heterocyclic modifications [2]. Generic substitution within this chemical series risks altering the compound's ability to function as a non-ATP-competitive modulator of kinase regulatory complexes, a mechanism that differs fundamentally from classical ATP-competitive inhibitors and cannot be inferred from structural similarity alone [3].

Quantitative Differentiation Guide: Head-to-Head Evidence for Procuring N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide


PCAF Bromodomain Inhibition: Potent Affinity Relative to First-Generation HAT Inhibitors

The target compound exhibits nanomolar potency against the PCAF (KAT2B) bromodomain, with an IC50 of 73 nM and a Kd of 215 nM determined by isothermal titration calorimetry [1]. In contrast, anacardic acid, a widely used reference PCAF inhibitor, displays an IC50 of approximately 5,000–33,900 nM, representing a ~68- to 464-fold weaker potency . This substantial gain in target engagement is attributed to the specific orientation of the 4-bromophenyl and 5-methyl-thiadiazole groups within the acetyl-lysine binding pocket.

Epigenetics PCAF bromodomain Histone acetyltransferase

MEF2D–HDAC4 Protein–Protein Interaction Disruption: A Differentiated Epigenetic Regulatory Profile

In a mammalian two-hybrid assay designed to detect MEF2D–HDAC4 protein–protein interactions, the compound demonstrates an IC50 of 260 nM in disrupting this regulatory complex [1]. This is a distinct molecular target profile from its PCAF bromodomain activity, indicating a multi-modal epigenetic mechanism. By comparison, pan-HDAC inhibitors such as vorinostat (SAHA) exhibit IC50 values in the low micromolar range (5–13.4 µM) against MEF2D-dependent cell models , but through catalytic HDAC inhibition rather than direct PPI disruption, which carries a different selectivity and toxicity profile.

Transcriptional regulation MEF2D HDAC4 Protein-protein interaction

BCR-ABL1 Pathway Modulation: Non-ATP-Competitive Mechanism Distinct from Imatinib and Second-Generation TKIs

This compound belongs to a structurally defined series of thiadiazole and acyl piperidine amides identified in a high-throughput screen of 444,743 compounds that lower cellular BCR-ABL1 kinase activity by blocking the ABL–RIN1 positive regulatory interaction rather than directly inhibiting ABL catalytic function [1]. In K562 CML cells, structurally related members of this series decrease MAPK1/3 phosphorylation, a downstream indicator of RIN1-dependent ABL signaling [1]. This mechanism fundamentally differs from imatinib, which competes at the ATP-binding site (Abl kinase IC50 = 25–38 nM in cell-free assays) and is subject to resistance via T315I gatekeeper mutations [2]. ATP-noncompetitive thiadiazole modulators have been shown to retain activity against the T315I mutant form, which is completely insensitive to imatinib, dasatinib, and nilotinib [3].

BCR-ABL CML Allosteric modulation Kinase regulation

Structural Differentiation from In-Class Analogs: The Role of the 4-Bromophenyl Substituent in Target Engagement

Within the thiadiazole–piperidine–acetamide chemotype, the 4-bromophenyl substituent confers a distinct steric and electronic profile compared to analogs with alternative aromatic substitutions. The compound N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide, which replaces the 4-bromophenyl group with a 2-methoxyphenyl group, shifts the hydrogen-bonding and lipophilicity landscape, potentially altering bromodomain or PPI target preference . Similarly, 2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide, which substitutes the 1,3,4-thiadiazole isomer with a 1,2,5-thiadiazole, exhibits altered electronic distribution at the heterocyclic core, impacting target binding thermodynamics . The presence of bromine at the para position also serves as a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), a strategic advantage not shared by analogs lacking halogen substitution.

SAR Bromophenyl Piperidine-thiadiazole

Optimal Preclinical Research Application Scenarios for N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide


Epigenetic Probe Development Targeting PCAF Bromodomain-Dependent Transcriptional Programs

With a 73 nM IC50 against the PCAF bromodomain—a binding affinity far exceeding first-generation HAT inhibitors like anacardic acid (~5–34 µM)—this compound is suited as a starting scaffold for developing chemical probes to dissect PCAF-dependent gene regulation in models of cancer, inflammation, and metabolic disease [1]. Its multi-modal profile also enables concurrent investigation of MEF2D–HDAC4 protein–protein interactions, permitting exploration of epigenetic crosstalk that cannot be addressed using PCAF-selective probes alone.

BCR-ABL1 Non-Catalytic Modulation Studies to Address TKI Resistance Mechanisms in CML

The compound's membership in the thiadiazole–acyl piperidine amide series that disrupts the ABL–RIN1 regulatory interaction provides a unique tool for studying BCR-ABL signaling independently of the ATP-binding pocket [2]. This application is particularly relevant for research programs investigating TKI-resistant CML, where T315I gatekeeper mutations abrogate the activity of imatinib, dasatinib, and nilotinib but may be bypassed by non-ATP-competitive modulators.

Structure–Activity Relationship (SAR) Exploration Around the 4-Bromophenyl-Thiadiazole Chemotype

The 4-bromophenyl group serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling systematic SAR studies that explore how para-substituent variations on the phenyl ring affect PCAF, MEF2D, and BCR-ABL pathway activities . This positions the compound as a central scaffold for generating focused libraries to probe multi-target epigenetic–kinase regulatory networks.

Multi-Target Phenotypic Screening in Oncology Models Requiring Concurrent Epigenetic and Kinase Pathway Modulation

Given its demonstrated engagement with both epigenetic readers (PCAF bromodomain, MEF2D–HDAC4 PPI) and kinase regulatory complexes (ABL–RIN1), the compound is suitable for phenotypic screening paradigms where simultaneous modulation of transcriptional and signaling networks is hypothesized to produce synergistic anti-proliferative effects, complementing single-target approaches [1][2].

Quote Request

Request a Quote for N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.